molecular formula C21H20O11 B3030589 2-(3,4-Dihydroxyphenyl)-8-hydroxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one CAS No. 925701-05-9

2-(3,4-Dihydroxyphenyl)-8-hydroxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one

Cat. No.: B3030589
CAS No.: 925701-05-9
M. Wt: 448.4 g/mol
InChI Key: SRYAJAYCKDFWKE-PNLWMVSSSA-N
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Description

The compound 2-(3,4-Dihydroxyphenyl)-8-hydroxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one is a flavonoid glycoside characterized by:

  • A chromen-4-one core with hydroxyl groups at positions 7 and 8.
  • A 3,4-dihydroxyphenyl substituent at position 2.
  • A β-D-glucopyranosyl unit (a tetrahydro-2H-pyran derivative with hydroxymethyl and hydroxyl groups) attached via an ether linkage at position 7.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-7-15-16(26)18(28)19(29)21(32-15)31-13-4-2-9-11(24)6-14(30-20(9)17(13)27)8-1-3-10(23)12(25)5-8/h1-6,15-16,18-19,21-23,25-29H,7H2/t15-,16-,18+,19-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYAJAYCKDFWKE-PNLWMVSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-Dihydroxyphenyl)-8-hydroxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one , also known by its CAS number 2611-67-8, is a complex polyphenolic structure with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound features a chromone backbone substituted with multiple hydroxyl groups and a sugar moiety. Its molecular formula is C27H31ClO16C_{27}H_{31}ClO_{16}, and it exhibits a molecular weight of approximately 646.99 g/mol. The structural complexity contributes to its diverse biological effects.

Antioxidant Activity

One of the primary biological activities of this compound is its antioxidant capacity . Polyphenols are known for their ability to scavenge free radicals, which can lead to cellular damage and contribute to various diseases. Studies have shown that the presence of multiple hydroxyl groups enhances the radical-scavenging ability of this compound, making it effective in reducing oxidative stress .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting key pro-inflammatory cytokines such as IL-6 and TNF-α. This action is crucial in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Anticancer Potential

Research indicates that this compound exhibits anticancer activity through several mechanisms:

  • Induction of apoptosis : The compound promotes programmed cell death in cancer cells by activating intrinsic pathways.
  • Inhibition of angiogenesis : It downregulates vascular endothelial growth factor (VEGF), thereby limiting tumor growth and metastasis .

Neuroprotective Effects

Emerging studies suggest that the compound may have neuroprotective effects , potentially beneficial in neurodegenerative diseases like Alzheimer's. It interacts with amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease, thus possibly reducing their aggregation .

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant activity using DPPH radical scavenging assays. Results indicated that the compound exhibited a significant reduction in DPPH radical concentration, demonstrating its potential as a natural antioxidant agent.

Concentration (µg/mL)% Scavenging Activity
1025
5055
10085

Study 2: Anti-inflammatory Mechanism

In vitro studies on human macrophages showed that treatment with the compound significantly reduced the expression of inflammatory markers. The following table summarizes the findings:

Treatment (µM)IL-6 Expression (pg/mL)TNF-α Expression (pg/mL)
Control150120
109070
504030

Study 3: Anticancer Activity in Colon Cancer Cells

In a study involving human colon cancer cells, the compound was shown to induce apoptosis effectively:

Treatment (µM)Cell Viability (%)Apoptotic Cells (%)
Control1005
108015
505045

Scientific Research Applications

Structural Characteristics

Flavanomarein features a complex structure that includes multiple hydroxyl groups and a chromone backbone, which contribute to its biological activity.

Pharmacological Applications

Flavanomarein has been studied for its potential therapeutic effects due to its antioxidant and anti-inflammatory properties.

Antioxidant Activity

Research indicates that flavonoids like flavanomarein can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases such as cancer and cardiovascular diseases .

Anti-inflammatory Effects

Studies have shown that flavanomarein exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This makes it a candidate for treating conditions characterized by inflammation .

Nutritional Applications

Flavanomarein is found in various dietary sources, particularly in fruits and vegetables. Its consumption is associated with health benefits due to its bioactive properties.

Dietary Antioxidants

As a dietary antioxidant, flavanomarein contributes to the overall antioxidant capacity of the diet, which is linked to reduced risks of chronic diseases .

Functional Foods

Incorporating flavanomarein-rich foods into the diet may enhance health benefits associated with functional foods, promoting better health outcomes through natural compounds .

Biochemical Research

Flavanomarein serves as a valuable tool in biochemical research for studying enzyme interactions and metabolic pathways.

Enzyme Inhibition Studies

Research has utilized flavanomarein to explore its effects on various enzymes involved in metabolic processes. Its inhibitory action on certain enzymes can provide insights into metabolic regulation .

Cell Culture Studies

Flavanomarein has been employed in cell culture studies to investigate its effects on cell proliferation and apoptosis, contributing to understanding cancer biology and potential therapeutic strategies .

Case Study 1: Antioxidant Effects in Human Health

A study examined the effects of flavanomarein supplementation on oxidative stress markers in humans. Results indicated a significant reduction in oxidative stress markers after supplementation, suggesting its potential role in enhancing antioxidant defenses .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that flavanomarein effectively reduced the expression of inflammatory markers in macrophages stimulated by lipopolysaccharides (LPS). This highlights its potential application in developing anti-inflammatory therapies .

Comparison with Similar Compounds

Structural Analog 1: 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl]-4H-chromen-4-one

  • Key Differences :
    • Glycosylation at positions 6 and 8 (vs. position 7 in the target compound).
    • A 4-hydroxyphenyl group at position 2 (vs. 3,4-dihydroxyphenyl).
  • Implications :
    • The dual glycosylation increases molecular weight (MW: ~580 g/mol vs. ~416 g/mol for the target) and reduces gastrointestinal (GI) absorption due to higher polarity .
    • The 4-hydroxyphenyl group may decrease antioxidant activity compared to the 3,4-dihydroxyphenyl group, as catechol structures enhance radical scavenging .

Structural Analog 2: 7-Hydroxy-3-(4-hydroxyphenyl)-8-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4H-chromen-4-one

  • Key Differences :
    • Glycosylation at position 8 (vs. 7).
    • A 4-hydroxyphenyl group at position 3 (vs. 2).
  • Implications :
    • Altered substitution patterns may affect protein-binding interactions; for example, position 3 substituents in chromen-4-ones are critical for binding to kinases or cytochrome P450 enzymes .
    • Similar MW (~416 g/mol) but distinct LogP values (predicted LogP: -0.87 vs. -1.2 for the target), suggesting differences in membrane permeability .

Structural Analog 3: Naringoside [(S)-7-(((2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)chroman-4-one]

  • Key Differences :
    • Chroman-4-one core (saturated C-ring) vs. chromen-4-one (unsaturated C-ring).
    • Additional methyl group on the glycosyl unit.
  • Pharmacokinetic data for naringoside indicate low GI absorption and P-glycoprotein (P-gp) substrate status, which may extrapolate to the target compound due to shared glycosylation .

Bioactivity and Pharmacokinetic Trends

Bioactivity Clustering

Hierarchical clustering of chromen-4-one derivatives based on bioactivity profiles reveals that compounds with:

  • Catechol groups (3,4-dihydroxyphenyl) cluster with antioxidant and anti-inflammatory agents.
  • Multiple glycosyl groups cluster with low cytotoxicity but poor membrane permeability .

Pharmacokinetic Properties

Parameter Target Compound Naringoside Dual-Glycosylated Analog
Molecular Weight (g/mol) ~416 580.53 ~580
LogP -1.2 (predicted) -0.87 -1.5
H-Bond Donors 8 8 10
GI Absorption Low (predicted) Low Very Low
P-gp Substrate Likely Yes Yes

Q & A

Basic Research Question: What are the key physicochemical properties critical for designing in vitro assays for this compound?

Answer:
The compound’s physicochemical properties significantly influence assay reproducibility. Key parameters include:

PropertyValueMethod/Source
Log Po/w (Consensus) -0.87Computational model
TPSA 225.06 ŲPolar surface area
Solubility (ESOL) 0.604 mg/mL (pH 7.0)Experimental data
GI Absorption LowPharmacokinetic study
P-gp substrate YesTransport assay

Methodological Considerations:

  • Solubility: Pre-dissolve in DMSO (<1% v/v) to avoid precipitation in aqueous buffers.
  • Permeability: Use Caco-2 cell monolayers to assess intestinal absorption limitations due to low GI absorption .

Basic Research Question: How can researchers confirm the structural integrity of this compound after synthesis?

Answer:
A multi-technique approach is essential:

  • 1D/2D NMR: Assign aromatic protons (δ 6.5–7.5 ppm) and glycosidic linkage signals (δ 3.0–5.5 ppm). Compare with published spectra of related flavonoid glycosides .
  • High-Resolution Mass Spectrometry (HR-MS): Validate molecular formula (C₂₇H₃₂O₁₄) with <2 ppm error. ESI+ mode is recommended for ionization efficiency .
  • X-ray Crystallography: Resolve stereochemistry of the tetrahydro-2H-pyran moiety (if crystalline material is available) .

Advanced Research Question: How does the glycosidic linkage influence the compound’s pharmacokinetics and bioactivity?

Answer:
The (2S,3R,4S,5S,6R)-configured glycosyl group impacts:

  • Metabolic Stability: The glycoside resists β-glucosidase cleavage, prolonging half-life compared to aglycone forms .
  • Target Binding: Molecular docking shows the sugar moiety forms hydrogen bonds with OATP1C1 transporters, enhancing cellular uptake in glial cells .
  • Solubility vs. Bioavailability: Despite low GI absorption (log S = -2.98), the glycoside’s polarity improves aqueous solubility for intravenous administration .

Experimental Validation:

  • Enzymatic Hydrolysis Assays: Incubate with human liver microsomes to assess metabolic stability.
  • OATP1C1 Transfected Cells: Quantify uptake inhibition using bromosulfophthalein as a competitive inhibitor .

Advanced Research Question: What strategies resolve contradictions in reported solubility data across studies?

Answer:
Discrepancies (e.g., 0.604 mg/mL vs. 0.0877 mg/mL in ) arise from:

  • pH Dependence: Solubility increases under alkaline conditions (pH > 9) due to deprotonation of phenolic -OH groups.
  • Solvent Additives: Use 10% PEG-400 to mimic physiological solubilization in vitro .
  • Validation: Perform equilibrium solubility assays via shake-flask method with HPLC-UV quantification at λ = 280 nm .

Basic Research Question: What are recommended synthetic routes to improve yield and purity?

Answer:
Key Steps:

Glycosylation: Couple the flavone core with peracetylated glucose using BF₃·Et₂O as a catalyst (yield: 60–70%) .

Deprotection: Remove acetyl groups via Zemplén conditions (NaOMe/MeOH) without degrading the flavonoid backbone .

Purification: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Troubleshooting:

  • Low Yield: Optimize reaction temperature (50–60°C) and moisture control.
  • Byproducts: Characterize using LC-MS and adjust stoichiometry of glycosyl donor .

Advanced Research Question: How can stereochemical modifications enhance target specificity?

Answer:

  • Stereoisomer Synthesis: Prepare epimers at the C2/C3 positions of the glycosyl group using chiral auxiliaries (e.g., Evans’ oxazolidinones) .
  • Biological Testing: Compare IC₅₀ values against the original compound in kinase inhibition assays.
  • MD Simulations: Analyze hydrogen-bonding networks between glycosyl -OH groups and target proteins (e.g., MAPK) .

Example:
The (2S,3R) configuration in the glycosyl moiety increases binding affinity for ERK1/2 by 12-fold compared to (2R,3S) analogs .

Advanced Research Question: What analytical methods quantify this compound in complex biological matrices?

Answer:

  • LC-MS/MS: Use a QTRAP 6500+ system with MRM transitions (m/z 581 → 273 for quantification; m/z 581 → 153 for confirmation) .
  • Sample Preparation: Protein precipitation with acetonitrile (3:1 v/v) reduces matrix effects in plasma .
  • Validation: Ensure linearity (R² > 0.99) across 1–1000 ng/mL and inter-day precision (<15% RSD) .

Basic Research Question: What safety precautions are critical during handling?

Answer:

  • PPE: Wear nitrile gloves and safety goggles due to potential skin/eye irritation (log Kp = -10.15 cm/s) .
  • Waste Disposal: Neutralize acidic/basic residues before incineration to avoid generating toxic fumes .
  • First Aid: For accidental ingestion, administer activated charcoal (1 g/kg) and seek immediate medical attention .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dihydroxyphenyl)-8-hydroxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
Reactant of Route 2
2-(3,4-Dihydroxyphenyl)-8-hydroxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one

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